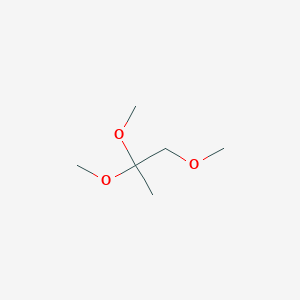

1,2,2-Trimethoxypropane

Description

Historical Context of Glycerol-Derived Ethers in Chemical Sciences

Historically, glycerol (B35011), also known as 1,2,3-propanetriol, was primarily obtained from soap manufacturing. researchgate.net However, the rapid expansion of the biodiesel industry in the early 21st century resulted in a surplus of crude glycerol, transforming it from a valuable product to a low-cost, abundant feedstock. rsc.orgmit.edu This shift spurred extensive research into glycerol valorization, aiming to convert this byproduct into more valuable chemicals. mdpi.commdpi.comnih.gov

The etherification of glycerol to produce glycerol alkyl ethers represents a significant pathway in this endeavor. nih.govmdpi.commdpi.com These ethers have been investigated for various applications, notably as fuel additives to improve the properties of gasoline and diesel. mdpi.comnih.govresearchgate.net The addition of glycerol ethers can enhance fuel combustion and reduce harmful emissions. mit.eduacs.org Beyond fuel applications, glycerol-derived ethers have been explored as "green" solvents, surfactants, and intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.commdpi.com The development of heterogeneous, homogeneous, and biocatalysis methods has been crucial in controlling the synthesis of specific glycerol ethers. rsc.org

Emergence of 1,2,3-Trimethoxypropane (B1593376) as a Subject of Scholarly Inquiry

While the concept of glycerol ethers is not new, 1,2,3-trimethoxypropane (1,2,3-TMP) has only recently become a significant subject of scholarly inquiry. acs.orgacs.orgfigshare.com Early literature, such as a 1931 publication in the Journal of the Chemical Society, described a synthesis method for 1,2,3-trimethoxypropane, but it was a complex process with difficult purification steps. google.com For a considerable time, 1,2,3-trimethoxypropane was often mentioned merely as a byproduct in other reactions. google.com

The turning point for 1,2,3-TMP research came with the development of more efficient and direct synthesis methods from glycerol. google.com In 2013, a significant advancement was reported involving the synthesis of 1,2,3-TMP through a solvent-free phase-transfer catalysis method. rsc.orgresearchgate.netlsmu.ltdntb.gov.ua This method allowed for the production of 1,2,3-TMP in good yield and high selectivity under mild conditions, making it more accessible for research and potential industrial applications. rsc.orgresearchgate.netlsmu.ltdntb.gov.ua This breakthrough in synthesis led to a surge in studies investigating its properties and applications as a novel, bio-sourced solvent. researchgate.netlsmu.lt Researchers began to explore its use as a replacement for conventional solvents like THF, glyme, and diglyme (B29089) in various organic reactions. google.com

Role of 1,2,3-Trimethoxypropane in Sustainable Chemistry Initiatives and Green Solvent Research

The interest in 1,2,3-trimethoxypropane is strongly tied to the principles of sustainable and green chemistry. acs.org As a derivative of glycerol, it originates from renewable plant or animal sources, which is a key aspect of sustainable chemical production. acs.orgacs.orgfigshare.comresearchgate.net The drive to replace petroleum-derived solvents with environmentally benign alternatives has positioned 1,2,3-TMP as a promising candidate. nih.govresearchgate.netacs.orgtaylorfrancis.com

Research has shown that 1,2,3-trimethoxypropane possesses several characteristics of a green solvent. Toxicity studies have indicated that it has low acute toxicity, no skin sensitization, and no mutagenicity. rsc.org It is considered a safer alternative to its constitutional isomer, diglyme. acs.orgacs.orgfigshare.com

The applications of 1,2,3-TMP as a green solvent are expanding. It has been successfully used as a medium for various chemical transformations, including:

Reductions of nitriles, nitro compounds, esters, and acids. rsc.org

Transesterification reactions. researchgate.netlsmu.lt

Organometallic reactions (Grignard and Barbier-type). researchgate.netlsmu.lt

Carbon-carbon coupling reactions (Suzuki, Sonogashira, Heck). researchgate.netlsmu.lt

CO2 absorption, where it has been studied as a physical solvent for carbon capture technologies. acs.orgacs.orgfigshare.com

The physicochemical properties of 1,2,3-trimethoxypropane make it a versatile solvent. Below is a table comparing some of its properties to the conventional solvent, diglyme.

| Property | 1,2,3-Trimethoxypropane (1,2,3-TMP) | Diglyme |

| Molecular Formula | C6H14O3 | C6H14O3 |

| Molecular Weight | 134.17 g/mol | 134.18 g/mol |

| Boiling Point | 148°C (estimate) lookchem.com | ~162°C |

| Density (at 20°C) | ~0.946 g/cm³ lookchem.com | ~0.943 g/cm³ |

| Viscosity (at 20°C) | ~1.0 cP acs.org | ~1.1 cP acs.org |

| Flash Point | 42.7°C lookchem.com | ~57°C |

The comparable, and in some cases favorable, properties of 1,2,3-TMP to established solvents, combined with its green credentials, underscore its potential to contribute significantly to sustainable chemistry initiatives. acs.org

Structure

3D Structure

Properties

CAS No. |

61860-66-0 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

1,2,2-trimethoxypropane |

InChI |

InChI=1S/C6H14O3/c1-6(8-3,9-4)5-7-2/h5H2,1-4H3 |

InChI Key |

GFZJNCZYURGYEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trimethoxypropane

Direct Synthesis of 1,2,3-Trimethoxypropane (B1593376) from Glycerol (B35011)

One documented method involves the reaction of glycerol with a methylating agent and a base in the absence of a solvent, which simplifies the process and reduces waste. google.com The conversion of glycerol can be complete, with selectivity for the desired trimethyl ether product exceeding 95%. lsmu.lt This direct approach provides a more streamlined and potentially more economical route to 1,2,3-TMP compared to multi-step syntheses. google.comrsc.org

Phase Transfer Catalysis Approaches in 1,2,3-Trimethoxypropane Synthesis

Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for the synthesis of 1,2,3-trimethoxypropane from glycerol. google.comrsc.org This technique facilitates the reaction between reactants located in different phases, typically a solid or aqueous phase containing the base and an organic phase containing the glycerol and methylating agent. lsmu.ltcrdeepjournal.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for shuttling the anionic species across the phase boundary, thereby accelerating the reaction. lsmu.ltmdpi.com

In a typical solid-liquid PTC system for 1,2,3-TMP synthesis, an inorganic base like potassium hydroxide (B78521) (KOH) is used with an ammonium salt as the catalyst. lsmu.lt This approach has been shown to produce 1,2,3-TMP in good yields and with high selectivity. lsmu.lt One of the significant advantages of PTC is that it can often be performed under mild conditions, such as at room temperature and atmospheric pressure, without the need for additional solvents. lsmu.lt The high selectivity observed in PTC reactions is a key feature, minimizing the formation of partially methylated by-products. crdeepjournal.org

For instance, a detailed procedure using tetrabutylammonium (B224687) hydrogen sulfate (B86663) ((n-Bu)4NHSO4) as the phase-transfer catalyst with glycerol, KOH, and dimethyl sulfate has been described to yield 1,2,3-TMP. rsc.org The reaction proceeds efficiently, demonstrating the practical application of PTC in this synthesis. rsc.org

Table 1: Example of Phase Transfer Catalysis Conditions for 1,2,3-Trimethoxypropane Synthesis

| Parameter | Value |

| Reactants | Glycerol, Potassium Hydroxide (KOH), Dimethyl Sulfate (DMS) |

| Catalyst | Tetrabutylammonium hydrogen sulfate ((n-Bu)4NHSO4) |

| Temperature | Cooled to 15 °C during DMS addition, then room temperature |

| Reaction Time | 24 to 36 hours |

| Yield | 79% (with Soxhlet extraction of salts) |

| Reference | rsc.org |

Solvent-Free Synthetic Protocols for 1,2,3-Trimethoxypropane Production

The development of solvent-free synthetic methods for 1,2,3-trimethoxypropane production aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. google.comlsmu.ltacademie-sciences.fr In this approach, the reaction between glycerol, a base, a methylating agent, and a phase-transfer catalyst is conducted without any additional solvent. google.comlsmu.lt

This solvent-free process has been successfully employed using solid-liquid phase-transfer catalysis, resulting in high yields and selectivity for 1,2,3-TMP. lsmu.lt The reaction can be performed at room temperature and does not require heating, which contributes to its energy efficiency. lsmu.lt The absence of a solvent simplifies the work-up procedure, as the product can be isolated directly from the reaction mixture after separation of the solid salts. acs.orgrsc.org

However, a challenge in solvent-free conditions is the potential for the reaction medium to be difficult to homogenize, which may require powerful mechanical mixing to ensure efficient reaction. acs.org Despite this, the benefits of eliminating solvent waste make this an attractive route for both laboratory and larger-scale production. google.comlsmu.lt The process has been demonstrated to be scalable, with syntheses performed on a 150 g scale. lsmu.lt

Evaluation of Methylating Agents in 1,2,3-Trimethoxypropane Synthesis

The choice of methylating agent is a critical factor in the synthesis of 1,2,3-trimethoxypropane, influencing factors such as reaction efficiency, cost, safety, and atom economy. acs.org Several methylating agents can be considered for this etherification, with dimethyl sulfate (DMS) and methyl iodide being common examples. acs.org

Dimethyl sulfate is a frequently used methylating agent in this synthesis due to its effectiveness. acs.orgrsc.org However, a significant drawback of DMS is its high toxicity, which necessitates careful handling and presents safety concerns. acs.org From an atom economy perspective, DMS is often more favorable than agents like methyl iodide because it produces a lower mass of byproducts. acs.org

Other potential methylating agents include methyl chloride, which, while further reducing byproduct mass, is a hazardous gas and may not be a practical option for typical laboratory settings. acs.org The selection of the most suitable methylating agent therefore involves a trade-off between reactivity, safety, cost, and environmental impact. acs.org

Table 2: Comparison of Potential Methylating Agents

| Methylating Agent | Formula | Key Considerations |

| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Highly effective, good atom economy, but highly toxic. acs.org |

| Methyl Iodide | CH₃I | Effective methylating agent, but produces a higher mass of byproducts compared to DMS. acs.org |

| Methyl Chloride | CH₃Cl | Reduces byproduct mass, but is a hazardous gas, making it less practical for laboratory use. acs.org |

Challenges in Selective Etherification of Glycerol for 1,2,3-Trimethoxypropane

Achieving high selectivity in the etherification of glycerol to 1,2,3-trimethoxypropane presents several challenges. mdpi.com The main difficulty lies in ensuring the complete methylation of all three hydroxyl groups of the glycerol molecule while minimizing the formation of partially substituted products. rsc.org Glycerol's three hydroxyl groups (two primary and one secondary) can react to form a mixture of mono-, di-, and tri-ethers. mdpi.comresearchgate.net

The formation of by-products such as 1,3-dimethoxypropan-2-ol, 2,3-dimethoxypropan-1-ol, and 3-methoxypropan-1,2-diol can reduce the yield of the desired 1,2,3-trimethoxypropane. rsc.org Another significant challenge is the potential for side reactions like oligomerization, where glycerol molecules react with each other to form polyglycerols, especially under certain catalytic conditions. mdpi.commdpi.com This is more prevalent in acid-catalyzed reactions but can also be a concern in base-catalyzed systems if conditions are not carefully controlled. mdpi.comresearchgate.net

Furthermore, the reaction conditions must be optimized to favor the formation of the fully etherified product. mdpi.com Factors such as reaction temperature, catalyst type and concentration, and the stoichiometry of the reactants play a crucial role in directing the reaction towards the desired product and away from unwanted side products. sciepub.com For instance, higher temperatures might increase the reaction rate but can also lead to a decrease in selectivity for the desired product by promoting the formation of higher oligomers. sciepub.com

Reaction Selectivity and Yield Optimization in 1,2,3-Trimethoxypropane Production

Optimizing reaction selectivity and yield is paramount for the efficient synthesis of 1,2,3-trimethoxypropane. Several strategies can be employed to maximize the formation of the desired product while minimizing by-products. The choice of catalyst system is critical; phase-transfer catalysis, for example, has been shown to offer high selectivity for the trimethyl ether with conversions of glycerol being complete. lsmu.lt

The molar ratio of reactants is another key parameter. A sufficient excess of the methylating agent and base is generally required to drive the reaction to completion and ensure all three hydroxyl groups of glycerol are methylated. For instance, a molar amount of methylating agent relative to glycerol between 3:1 and 1.5:1 has been suggested. google.com

Control of reaction conditions such as temperature and reaction time is also essential. The synthesis of 1,2,3-TMP via phase-transfer catalysis can be effectively carried out at room temperature, which helps to suppress potential side reactions that might occur at elevated temperatures. lsmu.lt Reaction times may need to be extended (e.g., 24-36 hours) to ensure complete conversion. rsc.org

Post-reaction purification methods also play a role in the final isolated yield. For example, the use of a Soxhlet extractor to wash the salts formed during the reaction can significantly improve the isolated yield of 1,2,3-trimethoxypropane from 57% to 79% in one reported procedure. rsc.org

Table 3: Factors Influencing Selectivity and Yield

| Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst System | Affects reaction rate and selectivity. lsmu.lt | Use of phase-transfer catalysts like quaternary ammonium salts can lead to high selectivity. lsmu.lt |

| Molar Ratios | Ensures complete methylation of glycerol. google.com | Employing an appropriate excess of the methylating agent and base. google.com |

| Temperature | Influences reaction rate and potential for side reactions. lsmu.lt | Conducting the reaction at room temperature can enhance selectivity. lsmu.lt |

| Reaction Time | Determines the extent of glycerol conversion. rsc.org | Allowing sufficient time (e.g., 24-36 hours) for the reaction to go to completion. rsc.org |

| Purification | Affects the final isolated yield. rsc.org | Thorough washing of by-product salts can significantly increase the recovered yield. rsc.org |

Industrial and Laboratory Scale-Up Considerations for 1,2,3-Trimethoxypropane Synthesis

Scaling up the synthesis of 1,2,3-trimethoxypropane from the laboratory to an industrial scale introduces several important considerations to ensure the process is safe, economical, and efficient. google.com The chosen synthetic route must be robust and utilize readily available, cost-effective raw materials. google.com The direct synthesis from glycerol using phase-transfer catalysis under solvent-free conditions is particularly attractive for industrial applications due to its mild reaction conditions, high yields, and reduced waste. google.comlsmu.lt

On a larger scale, managing the exothermicity of the reaction, especially during the addition of the methylating agent, becomes critical. rsc.org Industrial reactors would require efficient cooling systems to maintain optimal temperature control and prevent runaway reactions. rsc.org The challenge of homogenizing the reaction mixture in a solvent-free system also becomes more pronounced at a larger scale, necessitating powerful and effective mixing equipment. acs.org

The choice of reagents also has significant implications for industrial-scale production. The high toxicity of methylating agents like dimethyl sulfate requires stringent safety protocols and specialized handling equipment to protect workers and the environment. acs.org The cost of the phase-transfer catalyst can also be a factor, and catalyst recycling strategies may need to be developed to improve the economic viability of the process. crdeepjournal.org

Finally, the downstream processing, including the separation of the product from the salt by-products and subsequent purification, must be efficient and scalable. rsc.org While distillation under reduced pressure is effective at the lab scale, alternative industrial-scale purification techniques might be considered to optimize energy consumption and throughput. rsc.org

Applications of 1,2,3 Trimethoxypropane As a Reaction Medium

1,2,3-Trimethoxypropane (B1593376) in Organic Reduction Reactions

1,2,3-TMP has proven to be an effective solvent for the reduction of various organic functional groups using both stoichiometric hydride reagents and catalytic systems. rsc.org Its utility stems from its stability under reducing conditions and its ability to dissolve a range of substrates and reagents.

The performance of 1,2,3-TMP as a solvent has been successfully demonstrated in reductions employing powerful hydride sources like lithium aluminum hydride (LiAlH₄) and the more benign silane (B1218182) reagent, 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). rsc.orgrsc.org For instance, reductions using LiAlH₄ in 1,2,3-TMP proceed efficiently at room temperature. rsc.org A solution of the substrate in 1,2,3-TMP is added to a suspension of the hydride reagent in the same solvent, leading to the effective reduction of various functional groups after a workup procedure. rsc.org

Similarly, TMDS, valued as a mild and environmentally safer hydride source, has been effectively used in 1,2,3-TMP in conjunction with various catalysts to achieve selective reductions. rsc.org

Catalytic systems utilizing TMDS as the hydride source have been developed in 1,2,3-TMP, offering a greener approach to reductions. A notable example is the use of TMDS in combination with copper triflate (Cu(OTf)₂), which facilitates the reduction of nitriles to primary amines. rsc.org Other metal catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been employed for the reduction of nitro compounds to amines. rsc.org For the reduction of esters and carboxylic acids, catalysts like tris(isopropoxy)oxovanadium (V(O)(OiPr)₃) and indium(III) bromide (InBr₃) have been successfully used with TMDS in 1,2,3-TMP. rsc.org These catalytic methods highlight the versatility of 1,2,3-TMP in accommodating different metal-catalyzed reduction protocols.

A broad range of important functional groups can be effectively reduced in 1,2,3-TMP, underscoring its wide applicability in synthetic chemistry. rsc.org The scope includes the conversion of nitriles and nitroarenes to their corresponding primary amines, as well as the reduction of carboxylic esters and carboxylic acids to primary alcohols. rsc.orgrsc.org

The following table summarizes the research findings for the reduction of various functional groups using different catalytic systems in 1,2,3-TMP.

| Functional Group | Substrate Example | Reagent/Catalyst | Product | Yield |

|---|---|---|---|---|

| Nitrile | Benzonitrile | TMDS / Cu(OTf)₂ | Benzylamine | 99% |

| Nitro | Nitrobenzene | TMDS / Fe(acac)₃ | Aniline | 99% |

| Ester | Methyl benzoate | TMDS / V(O)(OiPr)₃ | Benzyl alcohol | 99% |

| Acid | Benzoic acid | TMDS / InBr₃ | Benzyl alcohol | 84% |

1,2,3-Trimethoxypropane in Carbon-Carbon Coupling Reactions

Beyond reduction reactions, 1,2,3-TMP has been identified as a suitable solvent for palladium-catalyzed carbon-carbon bond-forming reactions, including the Suzuki and Sonogashira couplings. lsmu.ltdntb.gov.ua The use of bio-sourced solvents like 1,2,3-TMP in these widely used transformations is a significant step towards more sustainable chemical manufacturing processes. google.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide or triflate. yonedalabs.com The reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.com The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. yonedalabs.com The versatility and functional group tolerance of the Suzuki reaction have made it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govinovatus.es The use of 1,2,3-TMP as a green solvent in such protocols aligns with the growing demand for environmentally benign synthesis. lsmu.ltdntb.gov.ua

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. wikipedia.org This reaction is widely used to synthesize conjugated enynes and arylalkynes, which are important structures in natural products and organic materials. wikipedia.org The successful application of 1,2,3-TMP as a reaction medium for Sonogashira couplings demonstrates its potential to replace more conventional and often more hazardous solvents in these critical transformations. lsmu.ltdntb.gov.ua

1,2,3-Trimethoxypropane as a Solvent for Organometallic Chemistry

Organometallic reactions are fundamental in synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, they often require anhydrous, polar aprotic solvents to stabilize the highly reactive organometallic intermediates. Studies have identified 1,2,3-trimethoxypropane as a suitable medium for various organometallic processes, highlighting its potential to replace more conventional and often more hazardous ether-based solvents like THF or diethyl ether. lookchem.com

Grignard reactions utilize organomagnesium halides (Grignard reagents) as potent nucleophiles to react with electrophilic compounds such as carbonyls. mnstate.eduwikipedia.org These reagents are notoriously sensitive to protic solvents. The successful application of 1,2,3-trimethoxypropane as a solvent for Grignard-type reactions has been reported, indicating that its chemical structure is compatible with the stability requirements of these powerful reagents. lookchem.com It provides the necessary polar, aprotic environment for the formation and subsequent reaction of the Grignard reagent.

Table 2: Illustrative Grignard-Type Reaction Using 1,2,3-Trimethoxypropane Note: This table illustrates the general application. Specific substrates and outcomes will differ based on experimental conditions.

| Organohalide | Electrophile (e.g., Carbonyl) | Metal | Solvent | Product Type |

| Alkyl/Aryl Halide | Aldehyde or Ketone | Magnesium (Mg) | 1,2,3-Trimethoxypropane | Alcohol |

Similar to the Grignard reaction, the Barbier reaction forms a carbon-carbon bond between an alkyl halide and a carbonyl compound. researchgate.net A key distinction is that the Barbier reaction is a one-pot process where the organometallic species is generated in situ, in the presence of the electrophilic substrate. researchgate.net This method can be more convenient and is sometimes more tolerant of reaction conditions. 1,2,3-Trimethoxypropane has been successfully employed as the reaction medium for Barbier-type reactions, facilitating the in situ formation of the organometallic nucleophile and its subsequent addition to the carbonyl component. lookchem.com

Table 3: General Barbier-Type Reaction in 1,2,3-Trimethoxypropane Note: This table represents the reaction class. Reactants and conditions are generalized from literature descriptions.

| Alkyl Halide | Carbonyl Compound | Metal | Solvent | Outcome |

| Alkyl Iodide/Bromide | Aldehyde or Ketone | e.g., Mg, Zn, In | 1,2,3-Trimethoxypropane | Successful formation of corresponding alcohol |

1,2,3-Trimethoxypropane in Esterification and Transesterification Processes

Transesterification is a crucial industrial process, most notably in the production of biodiesel from vegetable oils and fats. mdpi.commdpi.com The reaction involves the transformation of an ester into a different ester through interchange of the alkoxy group. Research has shown that 1,2,3-trimethoxypropane can be utilized as a solvent in the transesterification of vegetable oil with glycerol (B35011), demonstrating its utility in biomass conversion and oleochemical applications. lookchem.com

Table 4: Transesterification Process Utilizing 1,2,3-Trimethoxypropane Note: This table is a representation of the described application.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Vegetable Oil (Triglycerides) | Glycerol | Acid or Base | 1,2,3-Trimethoxypropane | Mono- and Diglycerides |

1,2,3-Trimethoxypropane in Etherification Reactions (e.g., Dehydrogenative Alkylation)

Etherification reactions are vital for synthesizing ethers, which have widespread use as solvents, pharmaceuticals, and fuel additives. A specific type of etherification is dehydrogenative alkylation, which forms an ether by creating a C-O bond with the concurrent loss of hydrogen. The use of 1,2,3-trimethoxypropane as a solvent for etherification reactions via dehydrogenative alkylation has been documented. lookchem.com This application underscores the solvent's stability and inertness under the conditions required for such C-H activation and coupling processes.

Table 5: Dehydrogenative Alkylation in 1,2,3-Trimethoxypropane Note: Illustrative example based on reported solvent applications.

| Alcohol | Alkylating Agent | Catalyst System | Solvent | Product Type |

| Phenol derivative | Alcohol | Transition Metal Catalyst | 1,2,3-Trimethoxypropane | Aryl-Alkyl Ether |

1,2,3-Trimethoxypropane as a Reaction Medium for Alkene Epoxidations

Alkene epoxidation is a fundamental oxidation reaction that converts a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide. mdpi.com Epoxides are valuable intermediates in organic synthesis due to their high reactivity, which allows for ring-opening reactions to produce a variety of functionalized molecules. libretexts.org This reaction typically employs a peroxyacid in a non-aqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org While glycerol-derived solvents are of significant interest in green chemistry, the specific use of 1,2,3-trimethoxypropane as a reaction medium for alkene epoxidations is not well-documented in the reviewed scientific literature. Further research would be necessary to determine its suitability and effectiveness for this class of reactions.

Based on a thorough review of the available research, it is not possible to generate an article on the chemical compound “1,2,2-Trimethoxypropane” as a reaction medium for non-catalyzed Aza-Michael additions. The scientific literature extensively covers the synthesis, properties, and applications of its isomer, 1,2,3-Trimethoxypropane (1,2,3-TMP) , as a sustainable, glycerol-derived solvent. However, there is no discernible information or published research regarding "this compound" in the context of its use as a solvent for any organic transformations, including the specified Aza-Michael addition reactions.

The focus of current research in this area is squarely on 1,2,3-Trimethoxypropane due to its potential as a green solvent alternative. Studies have explored its utility in various reactions, but none of the available data pertains to the specific isomer and application requested. Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline for "this compound" is not feasible at this time.

1,2,3 Trimethoxypropane in Advanced Materials and Energy Applications

1,2,3-Trimethoxypropane (B1593376) as a Physical Solvent for Gas Absorption

1,2,3-Trimethoxypropane (TMP), a derivative of the bio-sourced molecule glycerol (B35011), has been identified as a promising "green" physical solvent for industrial gas absorption processes. acs.orgfigshare.com Its structural similarity to polyether solvents used in the commercial Selexol™ process makes it a candidate for applications in acid gas removal, such as capturing carbon dioxide (CO2) from gas streams. acs.orgacs.orgresearchgate.net The investigation into TMP is driven by its favorable thermophysical properties and its potential as a more environmentally benign alternative to conventional solvents. acs.orgacs.org

Significant research has been directed towards characterizing the efficacy of 1,2,3-Trimethoxypropane as a physical solvent for CO2 capture. acs.orgacs.org Scientific investigations have focused on determining its fundamental physical properties, including density, viscosity, and the solubility of CO2 under various temperature and pressure conditions. acs.orgresearchgate.net These initial studies have demonstrated that glycerol-derived triethers like TMP show considerable promise and merit further investigation as a new class of solvents for CO2 absorption and other gas treatment applications. acs.orgacs.org This line of research is pivotal in the development of more sustainable and efficient technologies for carbon capture. spectroscopyonline.comchemeurope.com

The performance of 1,2,3-Trimethoxypropane has been benchmarked against several established and emerging physical solvents. Compared to the industry-standard Selexol™ solvent, composed of dimethyl ethers of poly(ethylene glycol) (DMPEG), TMP demonstrates a 10-15% greater CO2 solubility on a molar basis at temperatures between 25-30 °C. researchgate.net Notably, its viscosity is over five times lower than DMPEG at 25 °C, which could translate to significant energy savings in pumping and circulation during industrial use. researchgate.net

When evaluated against its constitutional isomer, diglyme (B29089), 1,2,3-TMP exhibits a viscosity that is approximately 15% lower across a measured temperature range of 20 to 80 °C. acs.org This is attributed to its branched molecular structure, which may result in weaker intermolecular forces compared to the linear structure of diglyme. acs.org The CO2 solubility of both TMP and diglyme are comparable. researchgate.netresearchgate.net

Furthermore, another glycerol-derived solvent, 1,2,3-triethoxypropane (TEP), has been shown to exhibit superior performance in CO2 absorption when compared to 1,2,3-TMP, indicating a promising area for further solvent development. researchgate.net

| Compared Solvent | Key Comparative Findings | Source |

|---|---|---|

| Dimethyl Ethers of Poly(ethylene Glycol) (DMPEG / Selexol™) | At 25-30 °C, 1,2,3-TMP has a 10-15% higher molar CO2 solubility and its viscosity is over five times lower at 25 °C. | researchgate.net |

| Diglyme | 1,2,3-TMP has a similar CO2 solubility but is roughly 15% less viscous. | acs.orgresearchgate.net |

| 1,2,3-Triethoxypropane (TEP) | TEP demonstrates better CO2 absorption performance than 1,2,3-TMP. | researchgate.net |

1,2,3-Trimethoxypropane in Battery Electrolyte Systems

1,2,3-Trimethoxypropane is under active investigation as a sustainable, bio-sourced solvent for electrolytes in next-generation battery technologies. rsc.org A primary motivation for this research is its potential to serve as a less toxic substitute for linear glymes, which are effective but raise concerns due to their toxicity. rsc.orgqub.ac.uk

Due to their exceptionally high theoretical energy density, lithium-oxygen (Li-O2) batteries are a key area of research, and 1,2,3-TMP has been put forward as a potential electrolyte solvent for these systems. rsc.orgresearchgate.net While linear glymes are attractive for their electrochemical stability, their toxicity is a significant hurdle. rsc.org Studies indicate that 1,2,3-TMP is a promising alternative. rsc.org

In a gel polymer electrolyte (GPE) formulation, membranes based on TMP have shown high ionic conductivity, on par with other glymes. rsc.org A Li-O2 cell with a GPE-TMP electrolyte achieved a notable discharge capacity of 2.75 mAh cm⁻², outperforming cells with GPE-diglyme and GPE-tetraglyme electrolytes. rsc.org Furthermore, the capacity retention of cells with TMP-based electrolytes was found to be similar to those using tetraglyme, bolstering the case for its use in Li-O2 batteries. rsc.org

The viability of 1,2,3-Trimethoxypropane as a substitute for diglyme in electrolytes for sodium-air (Na-air) batteries is also being explored. researchgate.netrsc.org This research is largely driven by the goal of mitigating the safety risks associated with diglyme, which include flammability and reproductive toxicity. rsc.orgehu.es

Initial research revealed that the tertiary carbon in the 1,2,3-TMP molecule can react with the bare sodium metal of the anode. researchgate.netrsc.org To address this, researchers have implemented protective measures, such as a Na-β-alumina disk, to physically separate the electrolyte from the sodium anode. researchgate.netrsc.org This modification led to a significant improvement in cell performance, achieving discharge capacities as high as 1.92 mAh cm⁻² with an electrolyte of 16.6 mol% NaTFSI in TMP. rsc.org

Various strategies are being pursued to optimize the performance of 1,2,3-Trimethoxypropane-based electrolytes. In the context of sodium-air batteries, the introduction of N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4mpyr][TFSI]) as a co-solvent has been shown to effectively suppress the reactivity of 1,2,3-TMP with the sodium anode. researchgate.netrsc.org This hybrid electrolyte formulation also reduced the formation of undesirable side-products during the discharge cycle. rsc.org With this hybrid electrolyte, the discharge capacity was further increased to 2.31 mAh cm⁻². rsc.org

In the broader field of metal-air batteries, the use of a composite protective layer on the lithium-metal anode is a known strategy to prevent the self-discharge of redox mediators, which in turn improves cycling stability and efficiency. researchgate.net

| Battery System | Electrolyte Formulation | Key Performance Metric | Source |

|---|---|---|---|

| Lithium-Oxygen (Li-O2) | Gel Polymer Electrolyte with TMP (GPE-TMP) | Discharge capacity of 2.75 mAh cm⁻² | rsc.org |

| Sodium-Air (Na-Air) | 16.6 mol% NaTFSI in TMP with Na-β-alumina anode protection | Discharge capacity of 1.92 mAh cm⁻² | rsc.org |

| Sodium-Air (Na-Air) | 16.6 mol% NaTFSI in TMP/[C4mpyr][TFSI] with Na-β-alumina anode protection | Discharge capacity of 2.31 mAh cm⁻² | rsc.org |

Polymer Solubilization Studies with 1,2,3-Trimethoxypropane

1,2,3-Trimethoxypropane (TMP), a derivative of glycerol, is recognized as a promising "green" solvent. google.com Its potential stems from its derivation from renewable resources, low toxicity, and its efficacy as a polar aprotic solvent. google.comresearchgate.net Research has highlighted its interesting properties for the solubilization of various polymers. researchgate.net Studies have shown that many polymers are soluble in 1,2,3-trimethoxypropane, making it a subject of interest in chemical transformations and material science. researchgate.net

Dissolution Behavior of Cellulose Acetate in 1,2,3-Trimethoxypropane

Cellulose acetate's solubility is generally dependent on its acetyl value and it dissolves in a narrower range of solvents compared to other cellulose derivatives. daicel.com 1,2,3-Trimethoxypropane has been identified as a solvent capable of dissolving cellulose acetate to a moderate extent. researchgate.net This capability positions TMP as a potential alternative solvent in processes involving cellulose acetate, such as in the formation of films or fibers. lookchem.com The dissolution mechanism in aprotic solvents typically involves the disruption of the intermolecular and intramolecular hydrogen bonds within the cellulose structure. researchgate.netnih.gov

Interactive Table: Solubility of Cellulose Acetate

Research on Polyvinylchloride and 1,2,3-Trimethoxypropane Interactions

Similar to cellulose acetate, polyvinylchloride (PVC) has been shown to be soluble in 1,2,3-trimethoxypropane. researchgate.net The interactions between PVC and solvents are crucial for processes like recycling and the creation of new composite materials. nsf.govresearchgate.net The ability of TMP to dissolve PVC suggests its potential use as a less toxic, bio-derived alternative to traditional solvents like tetrahydrofuran (THF) in PVC processing. google.comnsf.gov

Interactive Table: Solubility of Polyvinylchloride

Solubilization of Polyester, Polyethylene, and Polycaprolactone in 1,2,3-Trimethoxypropane

Research has confirmed the effectiveness of 1,2,3-trimethoxypropane in dissolving a range of other significant polymers. researchgate.net

Polyester: Polyesters are generally soluble in aprotic polar solvents. semanticscholar.org 1,2,3-Trimethoxypropane has been specifically noted for its ability to solubilize polyester. researchgate.net

Polyethylene: While direct studies on the dissolution of polyethylene in 1,2,3-trimethoxypropane are not extensively detailed in the provided results, its general classification as a polymer soluble in TMP suggests potential applications. researchgate.net The dissolution of polyethylene often requires elevated temperatures, and it is known to be retained by polar adsorbents from certain chlorinated solvents. researchgate.net

Polycaprolactone (PCL): This biodegradable polyester is soluble in 1,2,3-trimethoxypropane, with studies indicating high-extent solubilization. researchgate.net The choice of solvent is critical in processing PCL for applications such as fabricating films or nanofibers for biomedical uses. nih.govresearchgate.net

Interactive Table: Polymer Solubility Overview

Mechanistic and Theoretical Investigations of 1,2,3 Trimethoxypropane Systems

Reaction Mechanism Elucidation in 1,2,3-Trimethoxypropane-Mediated Processes

Investigations into the utility of 1,2,3-TMP as a reaction medium have provided insights into its role in mediating chemical transformations, particularly in hydride reduction reactions.

Mechanistic Studies of Hydride Reductions in 1,2,3-Trimethoxypropane (B1593376)

1,2,3-TMP has been successfully utilized as a solvent for the reduction of various organic functional groups using hydride-based reagents. rsc.org Studies have demonstrated its effectiveness as a medium for reductions with lithium aluminum hydride (LiAlH₄) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). rsc.orgrsc.org

In these mechanistic studies, a solution of the substrate in 1,2,3-TMP is treated with the hydride source. For instance, reductions with LiAlH₄ involve adding a solution of the substrate (such as esters or amides) in 1,2,3-TMP to a suspension of LiAlH₄ in the same solvent at 0°C, followed by stirring at room temperature. rsc.org This process has been applied to the conversion of nitriles, nitro compounds, esters, and carboxylic acids. rsc.org The use of TMDS, often in conjunction with a metal catalyst, represents another pathway for hydride reduction in this solvent. rsc.orgrsc.org

Table 1: Hydride Reduction Processes in 1,2,3-TMP

| Hydride Source | Substrate Type | General Conditions | Ref |

| Lithium aluminum hydride (LiAlH₄) | Esters, Amides | Suspension of LiAlH₄ in 1,2,3-TMP, dropwise addition of substrate in 1,2,3-TMP at 0°C, then 2h at room temp. | rsc.org |

| 1,1,3,3-tetramethyldisiloxane (TMDS) | Esters | Substrate in 1,2,3-TMP with V(O)(OiPr)₃ catalyst and TMDS, stirred at 100°C for 24h. | rsc.org |

| 1,1,3,3-tetramethyldisiloxane (TMDS) | Carboxylic Acids | Substrate in 1,2,3-TMP with InBr₃ catalyst, slow addition of TMDS, stirred at 60°C for 24h. | rsc.org |

Computational Chemistry Approaches for 1,2,3-Trimethoxypropane

To complement experimental findings, computational chemistry has been employed to probe the molecular-level properties of 1,2,3-TMP. These theoretical approaches provide a deeper understanding of its structure-property relationships. acs.org

Quantum Mechanical Studies (e.g., Gaussian09) Applied to 1,2,3-Trimethoxypropane Systems

Quantum mechanical calculations have been instrumental in characterizing the electrostatic properties of 1,2,3-TMP. acs.org Using the Gaussian09 software package, first-principles density-functional theory (DFT) calculations were performed. acs.org These studies, utilizing the B3LYP functional with the 6-31g+(d,p) basis set, have yielded key data on dipole moments and polarizability. acs.org

The calculated dipole moment for 1,2,3-TMP was found to be 2.08 D, significantly higher than that of its linear isomer, diglyme (B29089) (1.43 D). This difference highlights the impact of the branched structure on the molecule's charge distribution. acs.org

Table 2: Calculated Electrostatic Properties of 1,2,3-TMP and Diglyme

| Compound | Dipole Moment (D) | Isotropic Polarizability (Bohr³) |

| 1,2,3-Trimethoxypropane | 2.08 | 88.16 |

| Diglyme | 1.43 | 89.72 |

Data sourced from ACS Sustainable Chemistry & Engineering. acs.org

COSMO-RS and COSMOTherm Calculations for 1,2,3-Trimethoxypropane Systems

The Conductor-like Screening Model for Real Solvents (COSMO-RS) and the associated COSMOTherm software are powerful tools for predicting the thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations. dtic.milzenodo.org This methodology has been applied to 1,2,3-TMP to estimate its thermophysical properties and to visualize its molecular structure. acs.org COSMO-RS uses the screening charge density on the surface of molecules to calculate chemical potentials, which form the basis for predicting properties like vapor pressure, solubility, and activity coefficients. scm.com For 1,2,3-TMP, COSMOTherm was used to generate σ-surfaces and σ-profiles, which help in understanding its interactions at a molecular level. acs.org

Intermolecular Interactions and Solvent Behavior of 1,2,3-Trimethoxypropane

The physical properties and solvent behavior of 1,2,3-TMP are directly linked to the nature of its intermolecular interactions. acs.org As a potential physical solvent for applications like CO₂ absorption, understanding these interactions is crucial. acs.orgfigshare.com

A key finding is that 1,2,3-TMP is about 15% less viscous than its linear isomer, diglyme, at equivalent temperatures. acs.org This reduction in viscosity is attributed to its branched structure, which may result in fewer intermolecular entanglements and interactions compared to the more flexible linear structure of diglyme. acs.org This structural difference significantly influences its behavior as a solvent. acs.org

Table 3: Measured Viscosity of 1,2,3-TMP and Diglyme

| Temperature (°C) | 1,2,3-TMP Viscosity (cP) | Diglyme Viscosity (cP) |

| 20 | 1.14 | 1.34 |

| 30 | 0.96 | 1.13 |

| 40 | 0.82 | 0.97 |

| 50 | 0.71 | 0.84 |

| 60 | 0.62 | 0.74 |

| 70 | 0.55 | 0.66 |

| 80 | 0.49 | 0.59 |

Data sourced from ACS Sustainable Chemistry & Engineering. acs.org

Electronic Structure Analysis of 1,2,3-Trimethoxypropane and Analogues

Analysis of the electronic structure provides fundamental insights into the chemical and physical properties of 1,2,3-TMP. acs.org Computational methods have been used to visualize the molecular-level electronic structures of 1,2,3-TMP and its isomer, diglyme, revealing differences in their adopted conformations. acs.org

Despite differences in molecular shape and dipole moment, COSMOTherm calculations indicated very little difference between 1,2,3-TMP and diglyme in terms of their electron-rich and electron-poor surface areas. acs.org The calculated dipole moment of 1,2,3-TMP (2.08 D) is notably higher than that of diglyme (1.43 D). acs.org For comparison, a related analogue, 1,2,3-triethoxypropane, was calculated to have a dipole moment of 1.47 D in the gas phase. figshare.com These values, derived from electronic structure analysis, are critical for understanding the polarity and solvent capabilities of these ethers. acs.org

Derivatives and Analogues of 1,2,3 Trimethoxypropane

Synthesis and Characterization of Glycerol (B35011) Alkyl Ethers

The synthesis of glycerol alkyl ethers, including 1,2,3-trimethoxypropane (B1593376) (TMP), is a key area of research focused on converting biomass-derived glycerol into value-added chemicals. rsc.orgresearchgate.net A family of over sixty such derivatives, including 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes, has been synthesized to evaluate their potential as substitutive solvents. rsc.orgresearchgate.net These syntheses have produced compounds with both symmetrical and unsymmetrical substitutions at the terminal positions. rsc.orgresearchgate.net

Common synthetic routes include the direct etherification of glycerol with alcohols like methanol (B129727) or ethanol. mdpi.com Another significant method is the Williamson ether synthesis, which has been adapted for heterogeneous media using solid basic reagents like Amberlyst A26TM-OH form and KOH supported on alumina (B75360) (KOH/Al2O3). tandfonline.comtandfonline.com This approach allows for the reaction of glycerol as an alkoxide source with various organic halides. tandfonline.com For instance, reacting glycerol with ethyl bromide in the presence of KOH/Al2O3 can yield a mixture of glycerol-1-ethylether and glycerol-1,3-diethylether. tandfonline.com

Starting from epichlorohydrin (B41342) is another versatile strategy. mdpi.comresearchgate.net This precursor can be converted into glycidyl (B131873) ethers, which then serve as platforms to build a variety of glycerol-derived ethers, including 1,3-diether-2-alcohols, 1,3-diether-2-ketones, and 1,2,3-triethers. researchgate.net

Characterization of these synthesized ethers is crucial for understanding their physical properties. Detailed studies have been conducted to measure temperature and concentration dependencies of density, viscosity, boiling range, and specific heat capacity for both the pure ethers and their aqueous solutions. mdpi.com These characterizations reveal that pure glycerol diethers and monoethers exhibit a wide liquid state range, with freezing points often below -90 °C and boiling points above 164 °C and 220 °C, respectively. mdpi.com

Research on 1,2,3-Triethoxypropane (TEP) as a Related Glycerol-Derived Solvent

The thermophysical properties of TEP have been reported for the first time, showing it to be a less dense and less viscous liquid compared to glycerol. acs.orgnu.edu.kzfigshare.com Its miscibility with common solvents, with the exception of water, has also been noted. acs.orgnu.edu.kzfigshare.com

A significant area of research for TEP is its potential application in CO2 capture. acs.orgnu.edu.kzfigshare.com The solubility of CO2 in TEP was investigated at various temperatures and pressures. acs.orgnu.edu.kzfigshare.com Comparisons of its Henry's law constants and vapor pressure with those of diglyme (B29089) suggest that TEP could be a viable alternative solvent for CO2 capture processes like the Selexol process. acs.orgnu.edu.kzfigshare.com

Table 1: Thermophysical Properties of 1,2,3-Triethoxypropane (TEP) vs. Related Compounds

| Property | 1,2,3-Triethoxypropane (TEP) | Glycerol | 1,3-diethoxypropan-2-ol |

| Density | Less dense than glycerol | High | Less dense than glycerol |

| Viscosity | Less viscous than glycerol | High | Less viscous than glycerol |

Note: This table provides a qualitative comparison based on the provided text.

Development of Asymmetric Glycerol Diether Derivatives

The development of asymmetric or non-symmetric glycerol diether derivatives has expanded the functional diversity of this class of compounds. researchgate.net Methodologies have been optimized to synthesize these molecules from epichlorohydrin through a tandem process that combines a heterogeneous acid catalyst (like Montmorillonite-K10) and an alkaline hydroxide (B78521). researchgate.net This allows for the creation of glycerol-derived ethers with different alkyl substituents in the 1 and 3 positions without the need for intermediate purification steps. researchgate.net

Chemoenzymatic strategies offer precise control over regioselectivity. For instance, lipase-mediated acylation can selectively protect the primary hydroxyl groups of a glycerol precursor, allowing for chemical modification of the secondary hydroxyl group. Subsequent deprotection yields the asymmetrically functionalized glycerol derivative. Another approach involves the catalytic asymmetric epoxidation of allyl alcohol to produce chiral glycidol (B123203), which can then be derivatized to synthesize optically active thioether and thiolester analogs of phospholipids (B1166683). nih.gov

Asymmetric glycerol diether bolalipids have also been investigated. nih.gov These molecules, which feature a long alkyl chain at one position and a shorter, branched chain at another, have been studied for their miscibility with phospholipids in forming stable liposomes, which could have applications in drug delivery. nih.gov

Functionalization Strategies for Glycerol Derivatives (e.g., Halides, Mesylates)

To increase the chemical versatility of glycerol derivatives, functionalization strategies have been developed to activate the central carbon atom. The secondary alcohol group in 1,3-diether-2-alcohols can be efficiently converted into better leaving groups, such as halides (-Cl, -Br) or mesylates (-OMs). researchgate.net This transformation makes the central carbon atom susceptible to nucleophilic attack, opening pathways for the synthesis of a wider range of compounds. researchgate.net

These functionalized intermediates are valuable in synthesizing more complex molecules. For example, they can be used as electrophiles in the synthesis of imidazolium (B1220033) ionic liquids or can undergo elimination reactions to form alkenes. researchgate.net Chlorinated derivatives of glycerol, such as epichlorohydrin and dichlorohydrins, are particularly important industrial intermediates. nih.gov These compounds serve as building blocks for a variety of downstream products, including non-cyclic compounds with nitrile and azide (B81097) groups, as well as cyclic compounds like oxazolidinones and triazoles. nih.gov

Comparative Studies of 1,2,3-Trimethoxypropane with Constitutional Isomers and Other Glymes

Comparative studies of 1,2,3-trimethoxypropane (TMP) with its constitutional isomer, diglyme (diethylene glycol dimethyl ether), have been conducted to assess its properties and potential as a green solvent. acs.orgacs.org Both molecules share the same molecular formula (C6H14O3) but differ in their structure, with TMP being branched and diglyme being linear. acs.org

Thermophysical properties such as density, viscosity, and vapor pressure have been measured for both TMP and diglyme over a range of temperatures. acs.org Research indicates that TMP is approximately 15% less viscous than diglyme at similar temperatures, a difference attributed to its branched structure which may lead to fewer intermolecular interactions. acs.org

In the context of CO2 absorption, the solubility of CO2 in both TMP and diglyme has been measured, revealing that TMP exhibits favorable properties that warrant its consideration as a physical solvent for gas treating applications. acs.orgfigshare.comkpfu.ru Studies have also suggested that TMP is a safer and less toxic alternative to diglyme. acs.org

Furthermore, TMP's performance has been compared to other glymes, such as tetraglyme, in electrochemical applications. rsc.org When used as a solvent in electrolytes for lithium-O2 batteries, TMP-based gel polymer electrolytes showed high ionic conductivity, comparable to those based on diglyme and tetraglyme. rsc.org In Li-O2 cells, the TMP-based electrolyte demonstrated a high discharge capacity, surpassing both diglyme and tetraglyme-based electrolytes. rsc.org

Table 2: Comparison of 1,2,3-Trimethoxypropane (TMP) and Diglyme

| Property | 1,2,3-Trimethoxypropane (TMP) | Diglyme |

| Molecular Formula | C6H14O3 | C6H14O3 |

| Structure | Branched | Linear |

| Viscosity | ~15% less viscous than diglyme | Higher |

| Toxicity | Considered less toxic | Higher toxicity |

| Application (CO2 Capture) | Favorable properties | Used as a benchmark |

| Application (Li-O2 Batteries) | Higher discharge capacity in GPE | Lower discharge capacity in GPE |

Analytical Methodologies in 1,2,3 Trimethoxypropane Research

Chromatographic Techniques for 1,2,3-Trimethoxypropane (B1593376) Synthesis and Reaction Analysis

Chromatography is a cornerstone for the analysis of 1,2,3-TMP, particularly for monitoring the progress of its synthesis from glycerol (B35011) and quantifying its purity. rsc.orgacs.org These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is extensively used for the analysis of 1,2,3-TMP due to the compound's volatility. It is a critical tool for separating 1,2,3-TMP from reactants like glycerol, intermediates such as partially methylated glycerols, and other byproducts. rsc.org In one method, a GC system equipped with a ZB-5-MS column was used to analyze the reaction crude during the synthesis of 1,2,3-TMP. rsc.org The analysis identified the retention times for 1,2,3-TMP and related compounds, allowing for effective monitoring of the reaction's completion and product purity. rsc.org

Another application involves coupling GC with a mass spectrometer (GC-MS), which provides definitive identification of the separated components based on their mass spectra. rsc.orgnih.gov For GC-MS analysis, a common setup uses a DB-5MS capillary column with helium as the carrier gas. rsc.org The temperature program is typically initiated at a lower temperature, held for a few minutes, and then ramped up to a higher temperature to ensure the separation of all volatile components. rsc.org

| Parameter | Condition 1 | Condition 2 (GC-MS) |

|---|---|---|

| Instrument | Shimadzu GC-2025 | Thermo Electron Corporation Focus GC |

| Column | ZB-5-MS (30.0m, 0.25mm i.d., 0.25µm film) | DB-5MS (30m, 0.25mm i.d., 0.25µm film) |

| Carrier Gas | Not Specified | Helium (1 mL/min) |

| Temperature Program | Not Specified | 70°C (2 min), then ramp to 310°C at 15°C/min, hold for 10 min |

| Injector Temperature | Not Specified | 220°C |

| Detector | Not Specified | DSQ Mass Spectrometer |

| Retention Time (RT) of 1,2,3-TMP | 7.49 min | Not Specified |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that, while not as commonly cited for the direct analysis of the volatile 1,2,3-TMP itself, is invaluable for analyzing non-volatile starting materials, reagents, or products in reactions where 1,2,3-TMP is used as a solvent. researchgate.netvscht.cz For instance, in reductions of complex organic molecules conducted in a 1,2,3-TMP solvent system, HPLC could be used to separate the non-volatile reactants and products. rsc.org Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is a common mode that could be applied to separate compounds of varying polarity from the 1,2,3-TMP solvent matrix. vscht.czgoogle.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. harvardapparatus.comcytivalifesciences.com This technique is particularly useful for purifying or analyzing charged species. Since 1,2,3-Trimethoxypropane is a neutral molecule, it does not directly interact with ion exchange resins. nist.gov However, IEC is highly relevant in the context of reactions involving 1,2,3-TMP. For example, if a synthesis utilizing 1,2,3-TMP as a solvent involves ionic reagents, catalysts, or produces ionic byproducts, IEC could be employed to remove these charged species from the final neutral product. youtube.comreachdevices.com The stationary phase can be either an anion exchanger (positively charged) to retain anions or a cation exchanger (negatively charged) to retain cations. harvardapparatus.comlibretexts.org

Spectroscopic Characterization Methods in 1,2,3-Trimethoxypropane Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of 1,2,3-Trimethoxypropane. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their structure and bonding. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of organic molecules. For 1,2,3-TMP, both ¹H NMR and ¹³C NMR spectra are used for confirmation. rsc.orgacs.org ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. uomosul.edu.iqdocbrown.info Spectra are typically recorded in a deuterated solvent like CDCl₃ on spectrometers operating at frequencies such as 300 MHz for ¹H NMR. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orgub.edu For 1,2,3-TMP, the IR spectrum is characterized by the absence of a broad O-H stretching band (which would indicate the presence of precursor glycerol or alcohol intermediates) and the presence of strong C-O stretching bands characteristic of the ether functional groups. rsc.org A common method involves using a spectrometer with an Attenuated Total Reflectance (ATR) diamond, which simplifies sample handling. rsc.org

Mass Spectrometry (MS) : Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation pattern of a compound. youtube.com The molecular formula of 1,2,3-TMP is C₆H₁₄O₃, with a molecular weight of approximately 134.17 g/mol . nist.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Various ionization techniques are used, including Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI). rsc.org The EI mass spectrum of 1,2,3-TMP shows a characteristic fragmentation pattern that is used for its identification, often in conjunction with GC. nih.govnist.gov

| m/z | Relative Intensity (%) | Potential Fragment |

|---|---|---|

| 45 | 81.10 | [CH₂OCH₃]⁺ |

| 58 | 46.40 | [C₃H₆O]⁺ |

| 59 | 99.99 | [CH(OCH₃)₂]⁺ fragment rearrangement |

| 89 | 77.10 | [M - CH₂OCH₃]⁺ |

| 102 | 35.20 | [M - OCH₃ - H]⁺ |

Advanced Characterization Techniques for 1,2,3-Trimethoxypropane-Based Systems

Beyond standard analysis, advanced characterization techniques are employed when 1,2,3-TMP is part of a more complex system, such as a polymer electrolyte for batteries. rsc.orgresearchgate.net In these applications, the properties of the entire system, not just the solvent, are of interest.

For instance, when 1,2,3-TMP is used as a solvent or plasticizer in a gel polymer electrolyte for Li-O₂ batteries, techniques such as Scanning Electron Microscopy (SEM) could be used to study the morphology of the polymer matrix or the electrode surfaces after battery cycling. rsc.orgresearchgate.net X-ray Photoelectron Spectroscopy (XPS) could analyze the chemical composition of the electrode surfaces to understand degradation mechanisms. ub.eduresearchgate.net Furthermore, techniques like Dynamic Light Scattering (DLS) could be used to investigate particle or polymer aggregation within the 1,2,3-TMP-based electrolyte. researchgate.net These advanced methods provide crucial insights into the performance and stability of materials and systems that incorporate 1,2,3-Trimethoxypropane. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,2-Trimethoxypropane, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React propane-1,2-diol derivatives with methylating agents (e.g., methyl iodide) under alkaline conditions. Triethylamine (Et₃N) is often used as a base to neutralize hydrogen halides .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their inertness and ability to dissolve polar intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

- Yield optimization : Control stoichiometry (1:3 molar ratio of diol precursor to methylating agent) and temperature (20–40°C) to minimize side products like over-methylated derivatives.

Q. How should researchers handle this compound safely in laboratory settings?

- Safety protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reactions to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents due to potential exothermic reactions.

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Key methods :

- NMR spectroscopy : ¹H NMR (δ 3.2–3.4 ppm for methoxy groups) and ¹³C NMR (δ 50–55 ppm for methoxy carbons) confirm structure .

- Gas chromatography (GC) : Use non-polar columns (e.g., DB-5) with flame ionization detection to assess purity (>98%) and identify volatile impurities .

- Mass spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates a molecular ion peak at m/z 134 (C₆H₁₄O₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Computational approach :

- Basis sets : Apply B3LYP/6-311++G(d,p) to model methoxy group interactions and electron density distribution. Compare with experimental NMR shifts for validation .

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the central carbon may exhibit higher electrophilicity due to steric effects from adjacent methoxy groups .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s acid-catalyzed hydrolysis?

- Troubleshooting framework :

- Variable control : Standardize pH (use 0.1 M HCl), temperature (25°C), and solvent (aqueous acetone) to isolate kinetic discrepancies .

- Isotopic labeling : Use deuterated solvents (D₂O) to track proton transfer steps via ¹H NMR or kinetic isotope effects .

- Mechanistic studies : Conduct Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates .

Q. How do impurities in this compound impact its performance in polymer synthesis?

- Analytical workflow :

- Impurity profiling : Employ GC-MS to detect trace aldehydes or residual methanol (<0.5% threshold) that may terminate polymerization .

- Impact assessment : Compare molecular weight distributions (GPC) of polymers synthesized with purified vs. crude this compound. Lower polydispersity indices (PDI <1.2) indicate higher monomer purity .

Key Recommendations for Researchers

- Literature review : Use structured database queries (e.g., PubMed, TOXCENTER) with CAS-specific terms (e.g., "this compound" OR "Propane, 1,2,2-trimethoxy-") to identify toxicological and synthetic data .

- Experimental design : Align objectives with measurable outcomes (e.g., purity thresholds, reaction yields) to ensure reproducibility and evaluability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.